![molecular formula C12H12BrNO B8009371 3-Azabicyclo[3.1.0]hexan-3-yl(3-bromophenyl)methanone](/img/structure/B8009371.png)
3-Azabicyclo[3.1.0]hexan-3-yl(3-bromophenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Azabicyclo[3.1.0]hexan-3-yl(3-bromophenyl)methanone is a heterocyclic compound featuring a bicyclic structure with a nitrogen atom incorporated into the ring system. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the bromophenyl group adds to its reactivity and potential for further functionalization.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives typically involves the construction of the bicyclic ring system through cyclopropanation reactions. One common method is the annulation of a cyclopropane ring to an existing pyrrole or cyclopropane ring . This can be achieved through oxidative cyclopropanation using aryl methyl ketones and a copper catalyst, resulting in stereoselective formation of the desired product . Another approach involves the use of sulfur ylides or diazo compounds to facilitate the cyclopropanation process .
Industrial Production Methods
Industrial production of 3-azabicyclo[3.1.0]hexane derivatives often employs transition metal-catalyzed reactions due to their efficiency and scalability. Metal-mediated cyclopropanation domino reactions of chain enynes are widely used, relying on in situ-generated metal carbene species in the presence of catalysts such as palladium, gold, ruthenium, cobalt, nickel, and rhodium .
化学反应分析
Types of Reactions
3-Azabicyclo[3.1.0]hexan-3-yl(3-bromophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the bromophenyl group or the bicyclic ring system.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the bromophenyl moiety.
科学研究应用
3-Azabicyclo[3.1.0]hexan-3-yl(3-bromophenyl)methanone has several applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological and neurodegenerative diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and bioactive compounds.
Biological Studies: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
作用机制
The mechanism by which 3-azabicyclo[3.1.0]hexan-3-yl(3-bromophenyl)methanone exerts its effects involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The bromophenyl group can participate in π-π interactions or hydrogen bonding, enhancing its binding affinity .
相似化合物的比较
Similar Compounds
3-Azabicyclo[3.1.0]hexan-3-yl(4-bromophenyl)methanone: Similar in structure but with the bromine atom in a different position, affecting its reactivity and binding properties.
3-Azabicyclo[3.1.0]hexane: Lacks the bromophenyl group, resulting in different chemical properties and applications.
Uniqueness
3-Azabicyclo[3.1.0]hexan-3-yl(3-bromophenyl)methanone is unique due to the specific positioning of the bromophenyl group, which influences its reactivity and potential interactions with biological targets. This makes it a valuable compound for developing new pharmaceuticals and studying biochemical pathways .
属性
IUPAC Name |
3-azabicyclo[3.1.0]hexan-3-yl-(3-bromophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO/c13-11-3-1-2-8(5-11)12(15)14-6-9-4-10(9)7-14/h1-3,5,9-10H,4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYFCDNMLOBVRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1CN(C2)C(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
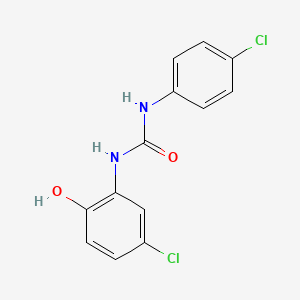
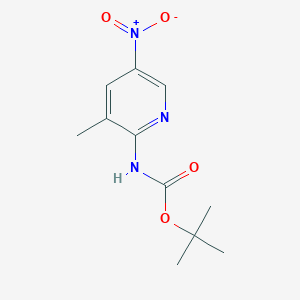
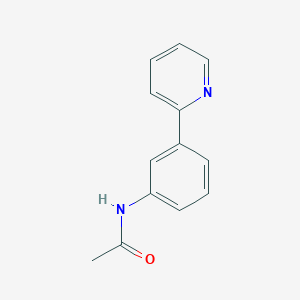
![N-[3-(dimethylamino)phenyl]-2-phenoxyacetamide](/img/structure/B8009299.png)
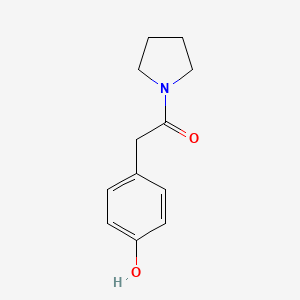
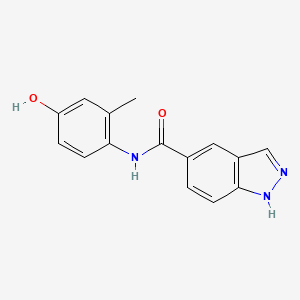
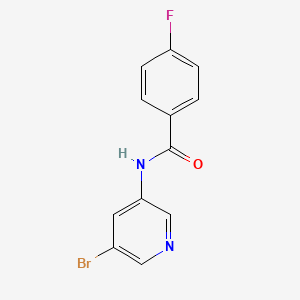
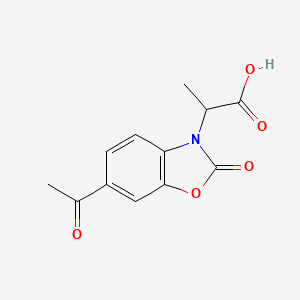
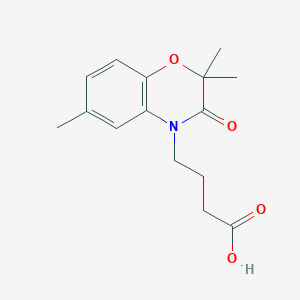
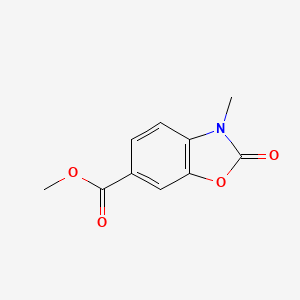
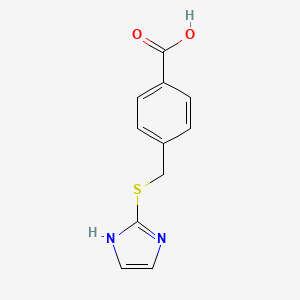
![4-[[(4-Phenyl-1,3-thiazole-5-carbonyl)amino]methyl]benzoic acid](/img/structure/B8009361.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(2-bromophenyl)methanone](/img/structure/B8009372.png)
![methyl 2-[(5-amino-1H-pyrazole-4-carbonyl)amino]propanoate](/img/structure/B8009382.png)
